

# An In-depth Technical Guide to 4-Methylanisole-d3

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylanisole-d3

Cat. No.: B15567398

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-Methylanisole-d3**. This deuterated isotopologue of 4-methylanisole is a valuable tool in analytical and metabolic research, primarily serving as an internal standard for quantitative mass spectrometry-based assays.

## Core Chemical Properties

**4-Methylanisole-d3**, also known as 4-methoxytoluene-d3, is a stable isotope-labeled version of 4-methylanisole where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the endogenous analyte in mass spectrometry.

### Quantitative Data Summary

While extensive experimental data for the physical properties of **4-Methylanisole-d3** are not readily available in public literature, the properties are expected to be very similar to its non-deuterated counterpart, 4-methylanisole. The key difference lies in the molecular weight.

Property	4-Methylanisole-d3 (Calculated/Expected)	4-Methylanisole (Experimental Data)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> D <sub>3</sub> O	C <sub>8</sub> H <sub>10</sub> O
Molecular Weight	125.18 g/mol [1]	122.17 g/mol [2][3][4]
CAS Number	14202-49-4[1]	104-93-8[2][5][3][4][6]
Appearance	-	Clear, colorless liquid[2][4]
Boiling Point	Expected to be similar	172 - 177 °C[2][4]
Melting Point	Expected to be similar	-32 °C[6]
Density	Expected to be similar	0.969 g/mL at 25 °C[2][4][7][8]
Refractive Index (n <sub>20/D</sub> )	Expected to be similar	1.511[2][4][7][8]

## Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of **4-Methylanisole-d3**. While specific spectra for the deuterated compound are not widely published, the expected characteristics based on the non-deuterated analogue are described below.

### Mass Spectrometry

The key feature of the mass spectrum of **4-Methylanisole-d3** is the molecular ion peak, which will be shifted by +3 m/z units compared to the unlabeled compound due to the three deuterium atoms. The fragmentation pattern is expected to be similar.

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragmentation Ions (m/z) for 4-Methylanisole
4-Methylanisole-d3	~125	Expected fragments will show corresponding shifts
4-Methylanisole	122[9]	107, 91, 77, 65

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **4-Methylanisole-d<sub>3</sub>** will be significantly different from that of 4-methylanisole. The singlet corresponding to the methyl protons at ~2.3 ppm will be absent. The signals for the aromatic protons and the methoxy protons will remain. In a  $^2\text{H}$  (Deuterium) NMR spectrum, a signal corresponding to the  $-\text{CD}_3$  group would be observed.

$^1\text{H}$ NMR Data for 4-Methylanisole (in $\text{CDCl}_3$ )	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.1	Doublet	2H	Aromatic (ortho to $-\text{CH}_3$ )	
~6.8	Doublet	2H	Aromatic (ortho to $-\text{OCH}_3$ )	
~3.8	Singlet	3H	Methoxy ( $-\text{OCH}_3$ )	
~2.3	Singlet	3H	Methyl ( $-\text{CH}_3$ )	

## Experimental Protocols

### Synthesis of 4-Methylanisole-d<sub>3</sub>

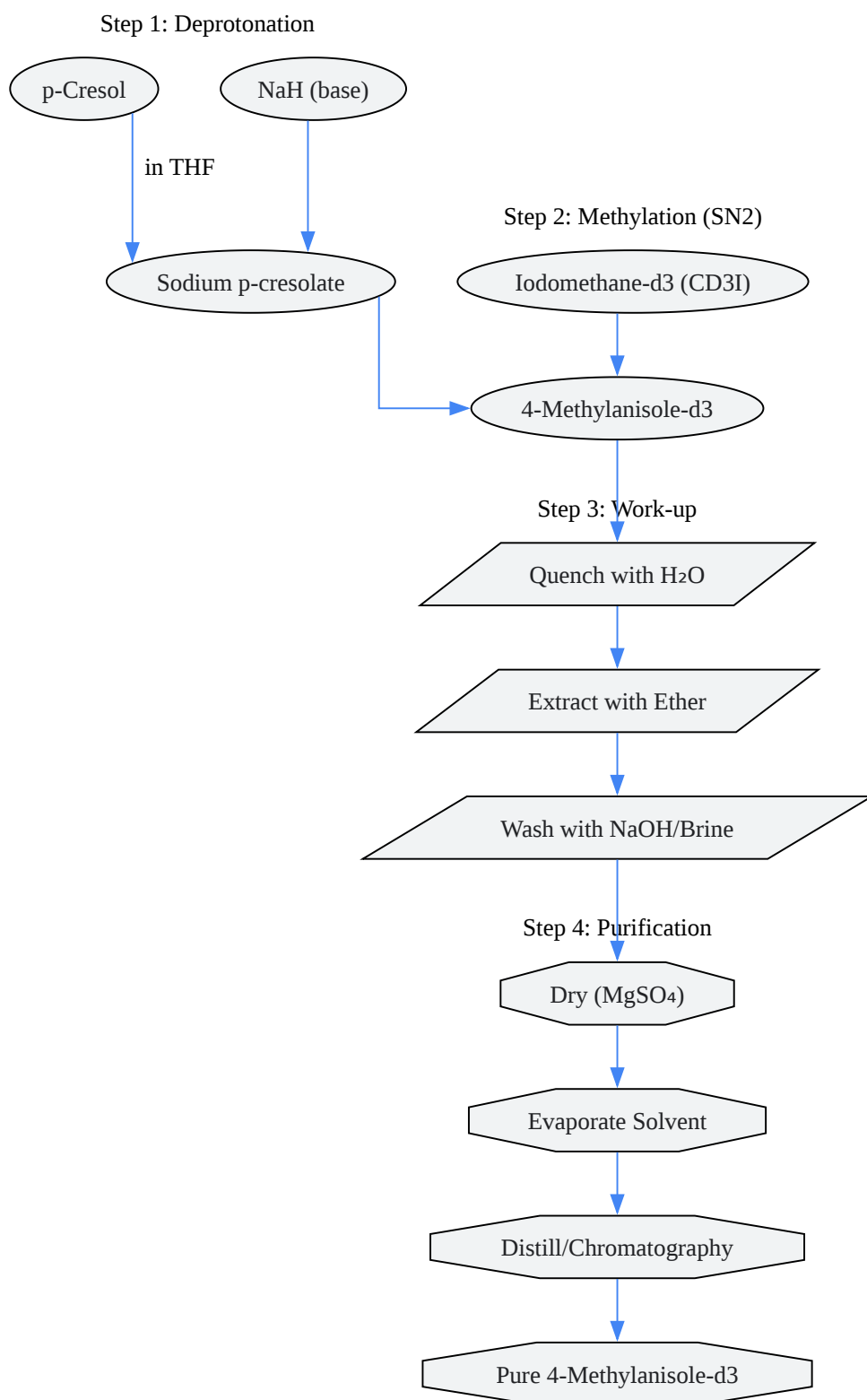
A common method for the synthesis of **4-Methylanisole-d<sub>3</sub>** is the Williamson ether synthesis, which involves the reaction of a deprotonated phenol (phenoxide) with a deuterated methyl halide.

#### Methodology: Williamson Ether Synthesis

- Deprotonation of p-Cresol: To a solution of p-cresol in a suitable aprotic polar solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium p-cresolate.
- Methylation: A deuterated methylating agent, such as iodomethane-d<sub>3</sub> ( $\text{CD}_3\text{I}$ ), is added to the solution of the phenoxide. The reaction mixture is stirred, typically at room temperature or

with gentle heating, for several hours until the reaction is complete (monitored by TLC or GC).

- **Work-up:** The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with aqueous sodium hydroxide to remove any unreacted p-cresol, followed by a wash with brine.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure **4-Methylanisole-d3**.



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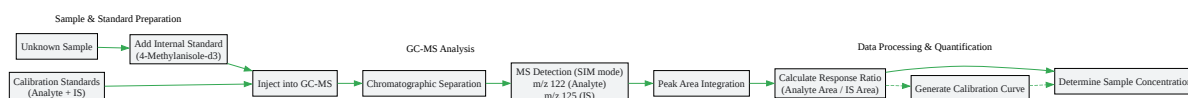
Synthesis workflow for **4-Methylanisole-d<sub>3</sub>**.

Use as an Internal Standard in GC-MS

**4-Methylanisole-d3** is an ideal internal standard for the quantification of 4-methylanisole in various matrices due to its similar chemical and physical properties, which ensure it behaves similarly during sample preparation and analysis.

Methodology: Quantitative Analysis using GC-MS

- **Preparation of Standard Solutions:** Prepare a series of calibration standards containing known concentrations of 4-methylanisole and a constant concentration of **4-Methylanisole-d3** (the internal standard) in a suitable solvent.
- **Sample Preparation:** To a known volume or weight of the sample, add a precise amount of the **4-Methylanisole-d3** internal standard solution. Process the sample as required (e.g., extraction, derivatization).
- **GC-MS Analysis:** Inject the prepared standards and samples into the GC-MS system. The gas chromatograph separates the analyte and the internal standard. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions for both 4-methylanisole (e.g., m/z 122) and **4-Methylanisole-d3** (e.g., m/z 125).
- **Data Analysis:** For each injection, determine the peak areas of the analyte and the internal standard. Calculate the response ratio (analyte peak area / internal standard peak area).
- **Quantification:** Plot a calibration curve of the response ratio versus the concentration of the 4-methylanisole standards. Determine the concentration of 4-methylanisole in the samples by interpolating their response ratios on the calibration curve.



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Analytical workflow for quantification using an internal standard.

## Safety and Handling

The safety and handling precautions for **4-Methylanisole-d3** should be considered the same as for 4-methylanisole. It is a flammable liquid and vapor and is harmful if swallowed.[10][11] It can cause skin irritation.[10][11][12]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
- Handling: Keep away from heat, sparks, open flames, and hot surfaces.[10][11] Use only in a well-ventilated area.[12]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.[10]
- First Aid: In case of contact with skin, wash with plenty of water. If swallowed, rinse mouth and call a poison center or doctor. In case of inhalation, move the person to fresh air.[10][11]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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